



Application Notes for "**New Red**" (Neutral Red) Staining

Author: BenchChem Technical Support Team. Date: December 2025



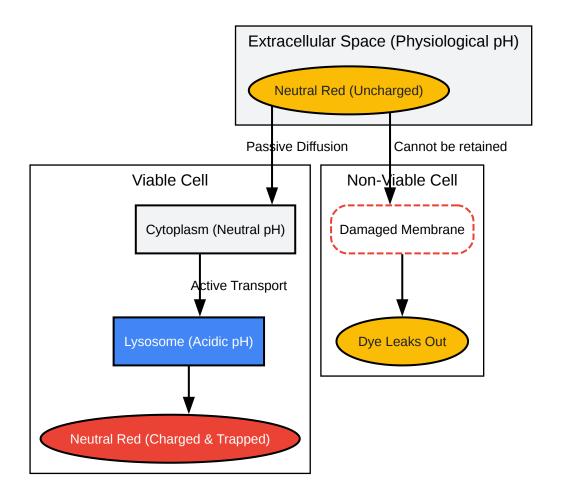
Introduction

"New Red," more commonly known as Neutral Red, is a eurhodin dye utilized in a quantitative assay to assess cell viability and cytotoxicity.[1][2][3] The principle of the Neutral Red uptake assay is based on the ability of viable, healthy cells to actively transport and accumulate the dye within their lysosomes.[1][2][4] At physiological pH, the dye is uncharged and can penetrate the cell membrane. Inside the acidic environment of the lysosomes, the dye becomes charged and is retained.[5][6] Non-viable cells, with compromised plasma membranes and lysosomal function, are unable to retain the dye.[2][3] Consequently, the amount of dye extracted from the cells after a staining period is directly proportional to the number of viable cells.[1][3] This assay is widely used in toxicology and drug development for screening the cytotoxic effects of various compounds.[4][7]

Mechanism of Action

The cellular uptake and retention of Neutral Red are dependent on an intact plasma membrane and a functional lysosomal compartment with an acidic internal pH.





Click to download full resolution via product page

Caption: Cellular uptake and retention of Neutral Red in viable versus non-viable cells.

Quantitative Data Summary

The following tables summarize the typical working concentrations and incubation times for the Neutral Red assay based on common protocols. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.[8][9]

Table 1: Neutral Red Working Concentration



Parameter	Concentration	Notes
Stock Solution	3.3 - 4 mg/mL in water or PBS	Store protected from light.[10] [11]
Working Solution	33 - 50 μg/mL in cell culture medium	Prepared fresh by diluting the stock solution 1:100.[5][10][11]

Table 2: Incubation Times and Conditions

Step	Incubation Time	Temperature	Notes
Cell Seeding	Overnight (approx. 24 hours)	37°C, 5% CO2	Allows cells to adhere and resume logarithmic growth.[2] [8]
Compound Treatment	Varies (e.g., 24, 48, 72 hours)	37°C, 5% CO2	Dependent on the experimental design. [12]
Neutral Red Staining	1 - 4 hours	37°C, 5% CO2	2 hours is a common starting point.[1][8][11] [13]
Dye Solubilization	10 - 20 minutes	Room Temperature	With gentle shaking to ensure homogeneity. [5][8]

Table 3: Cell Seeding Densities for 96-well Plates

Cell Type	Seeding Density (cells/well)
Adherent Cells	5,000 - 20,000
Suspension Cells	5,000 - 20,000
General Range	5 x 10^3 - 5 x 10^4



Note: The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[13]

Experimental Protocols

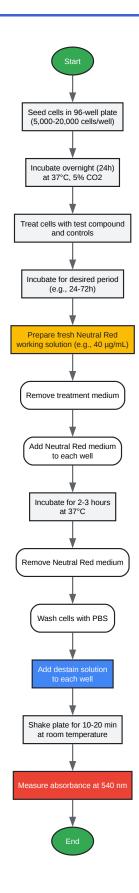
Protocol 1: Standard Neutral Red Cytotoxicity Assay for Adherent Cells

This protocol provides a step-by-step guide for assessing the cytotoxicity of a compound on adherent cells using the Neutral Red uptake assay.

Materials:

- 96-well flat-bottom tissue culture plates
- Neutral Red stock solution (e.g., 4 mg/mL in PBS)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Test compound and vehicle control (e.g., DMSO)
- Destain/Solubilization solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[8][11]
- Microplate spectrophotometer





Click to download full resolution via product page

Caption: Experimental workflow for the Neutral Red cytotoxicity assay.

Methodological & Application





Procedure:

- Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 μL of complete culture medium.[2][12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]
- Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle-only controls and untreated controls. The final DMSO concentration should typically be 0.5% or less.[2]
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
- Preparation of Neutral Red Medium: On the day of the assay, prepare the Neutral Red working solution by diluting the stock solution 1:100 in pre-warmed complete culture medium to a final concentration of approximately 40 μg/mL.[5] It is recommended to incubate this solution at 37°C and centrifuge to remove any dye crystals before use.[5][14]
- Staining: After the treatment period, remove the medium containing the test compound and add 100 µL of the pre-warmed Neutral Red working solution to each well.[8]
- Incubation with Dye: Incubate the plate for 2 to 3 hours at 37°C in a 5% CO2 incubator.[1][3] The optimal incubation time may need to be determined for each cell line.[13]
- Dye Removal and Washing: Carefully remove the Neutral Red-containing medium. Gently wash the cells with 150 μ L of PBS to remove any unincorporated dye.[8]
- Dye Solubilization: Add 150 μ L of the destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.[8]
- Shaking: Place the plate on an orbital shaker for 10-20 minutes to ensure complete solubilization of the dye.[5][8]
- Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
 [13]



Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the
 OD of treated wells to the OD of the vehicle control wells.

Protocol 2: Neutral Red Staining for Fixed Cells and Tissues

Neutral Red can also be used as a nuclear counterstain for fixed samples.[9][15][16]

Materials:

- Fixed cells on coverslips or tissue sections on slides
- Neutral Red Staining Solution (e.g., 0.33% or 1 g/L)[9][15]
- Distilled water
- Ethanol series (for dehydration, optional)
- Xylene (for clearing, optional)
- Mounting medium

Procedure for Fixed Cultured Cells:

- Fixation: Fix cells with 4% paraformaldehyde for 10-20 minutes.[15]
- Washing: Rinse the fixed cells twice with distilled water.[15]
- Staining: Add the Neutral Red Staining Solution and incubate for 2-10 minutes at room temperature.[15][17] The optimal time should be determined empirically.[15]
- Washing: Wash twice with distilled water.[15]
- Microscopy: Observe the sample under a microscope. Nuclei will appear deep red, and the cytoplasm will be a lighter red.[9]

Procedure for Paraffin Sections:



- Deparaffinization and Rehydration: Dewax and rehydrate the tissue sections through a series
 of xylene and graded ethanol washes.[9][15]
- Washing: Rinse with distilled water.[15]
- Staining: Incubate with Neutral Red Staining Solution for 2-5 minutes.
- Washing and Dehydration: Rinse with distilled water, then dehydrate through an ethanol series and clear with xylene.[15]
- Mounting: Coverslip with an appropriate mounting medium.

References

- 1. Neutral red uptake assay for the estimation of cell viability/cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 4. Assaying Cellular Viability Using the Neutral Red Uptake Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral red: dye uptake viability test (NRU) Cellculture2 [cellculture2.altervista.org]
- 6. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 7. iivs.org [iivs.org]
- 8. qualitybiological.com [qualitybiological.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. re-place.be [re-place.be]
- 12. Neutral Red Assay Kit Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. store.sangon.com [store.sangon.com]







- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. store.sangon.com [store.sangon.com]
- To cite this document: BenchChem. [Application Notes for "New Red" (Neutral Red)
 Staining]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12360722#new-red-working-concentration-and-incubation-time]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com